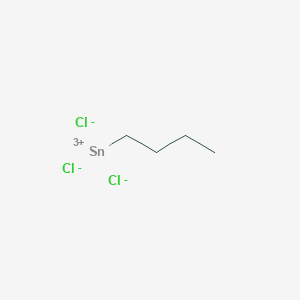
MMDPPA
説明
MMDPPA is an analytical reference standard categorized as an amphetamine. This compound is a precursor in the synthesis of MDA. This product is intended for research and forensic applications.
3,4-Methylenedioxyamphetamine (MDA; ) is a psychedelic drug that is regulated in the United States. MDA 2-amido analog is an intermediate produced in the synthesis of MDA from helional (also known as ocean propanal, aquanal, or tropional). Also known as this compound, MDA 2-amido analog can also be used as a direct precursor in the synthesis of MDA. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
科学的研究の応用
分析用標準品
MMDPPAは、分析用標準品として使用されます . This compoundはアンフェタミンに分類され、法化学および毒物学の分野で使用されています .
法科学における用途
法科学では、this compoundは、密造研究所からのサンプルの識別および分析に使用されます . 独自構造と特性により、未知物質の識別に役立つ貴重なツールとなっています。
薬物乱用に関する研究
This compoundは、アンフェタミンに分類され、MDA合成の前駆体であるため、薬物乱用に関する研究に使用されます . This compoundを用いた研究は、このような物質の使用に伴う影響とリスクを理解するのに役立ちます。
質量分析
This compoundは、質量分析の分野で使用されます . 独自な質量スペクトルデータは、様々な物質の識別および分析に使用できます。
化学反応の研究
This compoundは、ホフマン分解(すなわち、ホフマン転位)反応などの化学反応の研究に使用されます . この反応は、1つ少ない炭素原子を持つ第一級アミンへの第一級アミドの変換を含む。
作用機序
Target of Action
MMDPPA is categorized as an amphetamine Amphetamines typically target the central nervous system, acting on neurotransmitters such as dopamine, norepinephrine, and serotonin .
Mode of Action
Based on its categorization as an amphetamine, it may act as an agonist at certain neurotransmitter receptors, leading to increased neurotransmitter activity
Biochemical Pathways
Given its classification as an amphetamine, it may influence the monoaminergic system, affecting the release, reuptake, and degradation of monoamine neurotransmitters .
Result of Action
As an amphetamine, it may lead to increased neurotransmitter activity, potentially resulting in heightened alertness, increased concentration, and elevated mood .
Action Environment
Factors such as temperature, pH, and the presence of other substances could potentially affect its stability and efficacy .
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7(11(12)13)4-8-2-3-9-10(5-8)15-6-14-9/h2-3,5,7H,4,6H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHISTBMGKCBDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201342500 | |
| Record name | MMDPPA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858215-05-1 | |
| Record name | MMDPPA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0858215051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MMDPPA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201342500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MMDPPA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TAE63XAW2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















